molecular formula C6H10O3 B1210998 2-Ethylacetoacetic acid CAS No. 4433-85-6

2-Ethylacetoacetic acid

Cat. No.: B1210998
CAS No.: 4433-85-6
M. Wt: 130.14 g/mol
InChI Key: JWDSCUIQYJUHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethylacetoacetic acid is a 3-oxo monocarboxylic acid that is butyric acid substituted at positions 2 and 3 by ethyl and oxo groups respectively.

Properties

CAS No.

4433-85-6

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

2-ethyl-3-oxobutanoic acid

InChI

InChI=1S/C6H10O3/c1-3-5(4(2)7)6(8)9/h5H,3H2,1-2H3,(H,8,9)

InChI Key

JWDSCUIQYJUHHM-UHFFFAOYSA-N

SMILES

CCC(C(=O)C)C(=O)O

Canonical SMILES

CCC(C(=O)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydroxide (1.92 g) was dissolved in water (10 mL) and ethyl 2-ethylacetoacetate (6.32 g: made by Wako Pure Chemical Industries) was added while stirring at room temperature, and this was further stirred for 30 minutes. The ethanol was subsequently removed with a rotary evaporator, and the remaining aqueous layer was washed with ether. To this was added ether (20 mL), and then, while stirring and chilling with ice, a solution of concentrated sulfuric acid 2.35 g dissolved in water 8 mL was added dropwise. The ether layer was fractioned off, and the aqueous layer was salt precipitated and extracted with ether. The ether layers were combined to yield an ether solution of α-ethylacetoacetic acid.
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.32 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylacetoacetic acid
Reactant of Route 2
2-Ethylacetoacetic acid
Reactant of Route 3
2-Ethylacetoacetic acid
Reactant of Route 4
Reactant of Route 4
2-Ethylacetoacetic acid
Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
2-Ethylacetoacetic acid

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